molecular formula C15H18O4 B12783981 Irofulven metabolite M4 CAS No. 238432-47-8

Irofulven metabolite M4

Cat. No.: B12783981
CAS No.: 238432-47-8
M. Wt: 262.30 g/mol
InChI Key: DSGSWGIBMJBRIF-AWEZNQCLSA-N
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Description

Irofulven metabolite M4 is a hydroxylated derivative of irofulven, an antineoplastic agent derived from the natural product illudin S, which is found in the Jack-o’-lantern mushroom. Irofulven has shown significant antitumor activity and is used in the treatment of various solid tumors. The metabolite M4 is formed via the oxidation of irofulven and plays a crucial role in its pharmacokinetics and pharmacodynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of irofulven metabolite M4 involves the hydroxylation of irofulven. This reaction typically requires specific oxidizing agents and controlled conditions to ensure the selective formation of the hydroxylated product. Common oxidizing agents used in this process include hydrogen peroxide and various peracids. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to prevent over-oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

Irofulven metabolite M4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Irofulven metabolite M4 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of irofulven metabolite M4 involves its ability to bind to DNA and protein targets within tumor cells. This binding interferes with DNA replication and cell division, leading to tumor-specific apoptotic cell death. The compound is rapidly absorbed by tumor cells, where it undergoes bioactivation to form a reactive intermediate that covalently binds to cellular macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Irofulven metabolite M4 is unique due to its specific hydroxylation pattern, which influences its pharmacokinetics and pharmacodynamics. Unlike its parent compound irofulven, metabolite M4 has distinct chemical properties that affect its reactivity and biological activity. The presence of the hydroxyl group allows for additional chemical modifications and interactions with biological targets, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

238432-47-8

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

(5'R)-5'-hydroxy-1',2'-bis(hydroxymethyl)-5',7'-dimethylspiro[cyclopropane-1,6'-indene]-4'-one

InChI

InChI=1S/C15H18O4/c1-8-12-10(5-9(6-16)11(12)7-17)13(18)14(2,19)15(8)3-4-15/h5,16-17,19H,3-4,6-7H2,1-2H3/t14-/m0/s1

InChI Key

DSGSWGIBMJBRIF-AWEZNQCLSA-N

Isomeric SMILES

CC1=C2C(=CC(=C2CO)CO)C(=O)[C@](C13CC3)(C)O

Canonical SMILES

CC1=C2C(=CC(=C2CO)CO)C(=O)C(C13CC3)(C)O

Origin of Product

United States

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